![molecular formula C21H20ClN3OS B2498096 1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 872199-76-3](/img/structure/B2498096.png)
1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds often involves condensation reactions, multi-step pathways, and specific reagents to introduce functional groups or form the spiro framework characteristic of these molecules. For example, the synthesis of similar spirolinked structures has been achieved through reactions involving 4-chlorobenzoyl chloride and other reagents under controlled conditions to ensure the desired product formation (Wang et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is characterized by single-crystal X-ray diffraction, revealing details such as ring conformations and the spatial arrangement of functional groups. These structures often feature a combination of planar and non-planar ring systems, contributing to their chemical reactivity and potential interactions (Wang et al., 2011).
Chemical Reactions and Properties
Compounds within this chemical class can participate in various chemical reactions, attributed to their functional groups and molecular framework. The reactivity can include formation or cleavage of bonds in the spiro structure, interactions with nucleophiles or electrophiles, and transformations under specific conditions, such as ultrasonic energy, to yield novel derivatives with unique properties (Velupula et al., 2021).
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a compound that belongs to a class of triazaspirodecanone derivatives, which have been synthesized and studied for various applications in scientific research. The compound and its derivatives have been explored for their potential in medicinal chemistry due to their unique structural features and biological activities.
One study focuses on the synthesis and characterization of spiroheterocycles containing 1,2,4-triazole, piperidine, and sulfonamide moieties, highlighting the antimicrobial activity of these compounds against several strains of microbes (Dalloul et al., 2017). This indicates the potential of this compound and similar compounds in the development of new antimicrobial agents.
Another aspect of research involves the crystal structure analysis of related compounds, providing insights into their molecular configurations and interactions. For example, the synthesis and crystal structure determination of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate offer valuable information on the spatial arrangement and potential reactivity of such molecules (Wang et al., 2011).
Anticancer and Antidiabetic Potential
The development of novel spirothiazolidines analogs for anticancer and antidiabetic applications has also been explored. Research in this area has led to the identification of compounds with significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as compounds showing therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors (Flefel et al., 2019).
Propriétés
IUPAC Name |
(4-chlorophenyl)-(8-methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-24-13-11-21(12-14-24)23-18(15-5-3-2-4-6-15)20(27)25(21)19(26)16-7-9-17(22)10-8-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMJUEMJFROOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)
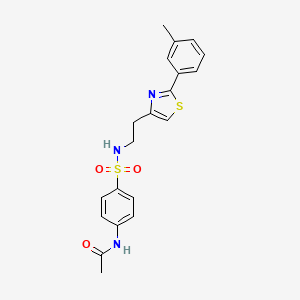
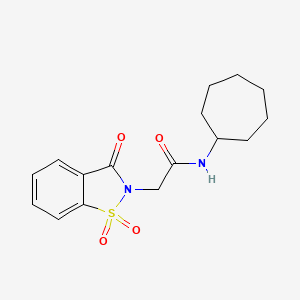
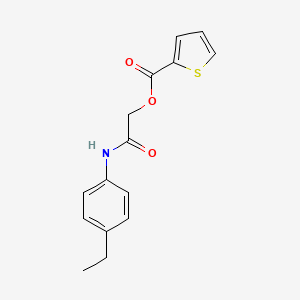
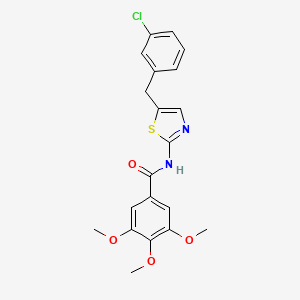
![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)
![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)
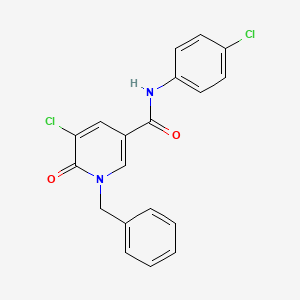
![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)
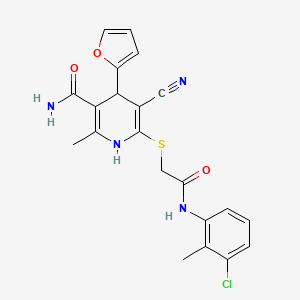
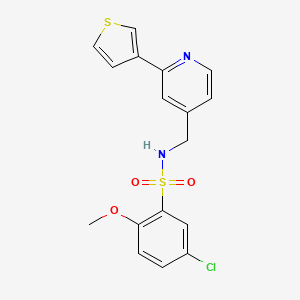
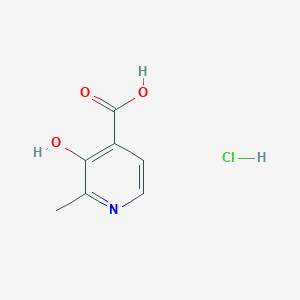
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)